molecular formula C19H20N6O7 B2380022 Pomalidomide-PEG2-azide CAS No. 2267306-14-7

Pomalidomide-PEG2-azide

Cat. No. B2380022
CAS RN: 2267306-14-7
M. Wt: 444.404
InChI Key: QMQAWNMGKYQDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-PEG2-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 2-unit PEG linker used in PROTAC technology .


Synthesis Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The empirical formula of this compound is C19H20N6O7. It has a molecular weight of 444.40 . This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

This compound is a powder form substance. It has a melting point of 188 °C. It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Use in Treating Multiple Myeloma : Pomalidomide has shown significant efficacy in treating heavily pretreated patients with relapsed and refractory multiple myeloma (rrMM), especially when combined with dexamethasone. It is well-tolerated and offers a viable treatment option for patients with limited therapeutic resources (Cerchione et al., 2022).

  • Impact on Tumor Microenvironment : Research indicates that Pomalidomide can significantly affect the tumor microenvironment in CNS lymphoma models. It increases macrophages and natural killer cells, and decreases M2-polarized tumor-associated macrophages. These changes are thought to play a crucial role in its therapeutic activity against CNS lymphoma (Li et al., 2013).

  • Application in Hematological Malignancies : Pomalidomide is effective in various hematological malignancies due to its immunomodulatory properties. It exhibits anti-angiogenic, anti-proliferative, and pro-erythropoietic activities, impacting both the cellular and humoral aspects of the immune system (Galustian et al., 2009).

  • Preclinical and Clinical Investigations : Pomalidomide has undergone extensive preclinical and clinical investigations, demonstrating improved efficacy and toxicity profile compared to other compounds in its class. It shows promise for treating relapsed or refractory myeloma, particularly in patients who are refractory to lenalidomide and bortezomib (Chanan-Khan et al., 2013).

  • Effect on Fetal Hemoglobin Production : Pomalidomide has been proposed to induce fetal hemoglobin production in sickle cell anemia. It appears to act by reprogramming adult human erythroblasts, leading to the reversion of γ-globin silencing in these cells (Dulmovits et al., 2016).

  • Combination Therapies : Pomalidomide has been studied in combination with other agents, such as low-dose dexamethasone and pegylated liposomal doxorubicin, for treating relapsed/refractory multiple myeloma. These combinations have been found to be effective and generally well-tolerated (Berenson et al., 2012).

Safety and Hazards

Pomalidomide-PEG2-azide is suspected of damaging fertility or the unborn child. It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Pomalidomide-PEG2-azide is a promising compound in the field of targeted protein degradation and PROTAC technology. It enables the synthesis of molecules for targeted protein degradation. This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .

Biochemical Analysis

Biochemical Properties

Pomalidomide-PEG2-azide plays a crucial role in biochemical reactions, particularly in the context of protein degradation. It contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide for click chemistry with a target ligand . The compound interacts with enzymes and proteins, specifically the E3 ubiquitin ligase, to form a ternary complex that is essential for targeted protein degradation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering protein levels through targeted degradation . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in multiple myeloma cells, this compound can lead to the degradation of specific proteins, thereby inhibiting the proliferation of these cancer cells .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role in the PROTAC technology. It forms a ternary complex with the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process involves binding interactions with biomolecules, activation of the ubiquitin-proteasome system, and changes in gene expression.

Dosage Effects in Animal Models

For instance, pomalidomide has shown antiangiogenic and teratogenic effects in relevant animal models .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway. It works by recruiting the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein . This process involves interactions with enzymes in the ubiquitin-proteasome system.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, the cytoplasmic translation factor GSPT1 was degraded following treatment with the thalidomide derivative CC-885 only when CRBN was present in the cytoplasm, indicating that subcellular distribution of CRBN is critical for the efficacy of thalidomide-based medications .

properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQAWNMGKYQDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.